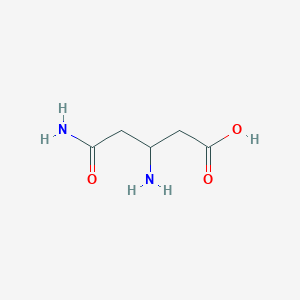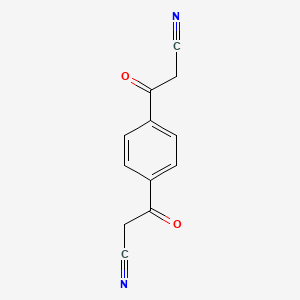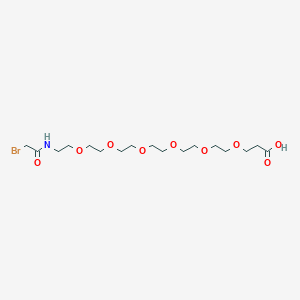![molecular formula C34H64Br6O19 B12102991 2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1) CAS No. 840507-47-3](/img/structure/B12102991.png)
2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-methylpropanoic acid–2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1) is a complex organic compound that combines the properties of 2-Bromo-2-methylpropanoic acid and a bis(hydroxymethyl)propane-1,3-diol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-methylpropanoic acid typically involves the bromination of 2-methylpropanoic acid. This reaction is carried out using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction conditions include maintaining a low temperature to control the exothermic reaction and ensure the selective bromination of the methyl group .
For the preparation of the bis(hydroxymethyl)propane-1,3-diol derivative, a common method involves the reaction of formaldehyde with a suitable diol under acidic or basic conditions. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2-Bromo-2-methylpropanoic acid involves large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The bis(hydroxymethyl)propane-1,3-diol derivative is produced through continuous flow processes that allow for efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-methylpropanoic acid derivatives.
Oxidation: Formation of 2-methylpropanoic acid or ketones.
Reduction: Formation of 2-methylpropanol or alkanes.
Scientific Research Applications
2-Bromo-2-methylpropanoic acid–2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] has several applications in scientific research:
Polymer Chemistry: Used as an initiator in atom transfer radical polymerization (ATRP) to create well-defined polymers with specific properties.
Materials Science: Employed in the synthesis of functionalized materials, including quantum dots and nanoparticles, for various applications.
Biomedical Research: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-2-methylpropanoic acid involves its ability to act as an initiator in radical polymerization processes. The bromine atom facilitates the formation of radicals, which then propagate the polymerization reaction. In biological systems, the compound can interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Bromo-2-methylpropanoic acid: Shares the brominated methyl group but does not have the bis(hydroxymethyl)propane-1,3-diol moiety.
Uniqueness
The combination of 2-Bromo-2-methylpropanoic acid with the bis(hydroxymethyl)propane-1,3-diol derivative provides unique properties, such as enhanced reactivity and the ability to form complex polymer structures. This makes it particularly valuable in advanced material synthesis and biomedical applications .
Properties
CAS No. |
840507-47-3 |
|---|---|
Molecular Formula |
C34H64Br6O19 |
Molecular Weight |
1256.3 g/mol |
IUPAC Name |
2-bromo-2-methylpropanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H22O7.6C4H7BrO2/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;6*1-4(2,5)3(6)7/h11-16H,1-8H2;6*1-2H3,(H,6,7) |
InChI Key |
NVZQTBSIAGMSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)COCC(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)



![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)

![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)



amine](/img/structure/B12102992.png)

